molecular formula C29H53NO5 B1141127 (S,S,R,R)-Orlistat CAS No. 111466-62-7

(S,S,R,R)-Orlistat

Numéro de catalogue: B1141127
Numéro CAS: 111466-62-7
Poids moléculaire: 495.7 g/mol
Clé InChI: AHLBNYSZXLDEJQ-YYGZZXRFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S,S,R,R)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Orlistat works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S,S,R,R)-Orlistat involves several stereoselective steps to ensure the correct configuration of the molecule. One common synthetic route starts with the preparation of the β-lactone ring, which is a key structural component of Orlistat. This is typically achieved through the reaction of a suitable β-hydroxy acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride.

The next step involves the stereoselective reduction of the β-lactone to form the desired stereoisomer. This can be accomplished using chiral catalysts or chiral auxiliaries to control the stereochemistry of the product. The final step is the esterification of the β-lactone with a fatty acid derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of chiral catalysts and auxiliaries is optimized to minimize the formation of undesired stereoisomers.

Analyse Des Réactions Chimiques

Types of Reactions

(S,S,R,R)-Orlistat undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in Orlistat can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

    Oxidation: Orlistat can undergo oxidation reactions, particularly at the β-lactone ring, leading to the formation of various oxidized products.

    Reduction: The β-lactone ring can also be reduced under specific conditions to form different stereoisomers.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other chiral catalysts is commonly employed for reduction reactions.

Major Products

The major products formed from these reactions include various stereoisomers and oxidized derivatives of Orlistat, which can have different biological activities and properties.

Applications De Recherche Scientifique

(S,S,R,R)-Orlistat has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying stereoselective synthesis and the effects of stereochemistry on biological activity.

    Biology: Researchers use Orlistat to study the mechanisms of lipase inhibition and the role of dietary fats in metabolism.

    Medicine: Orlistat is widely studied for its potential in treating obesity and related metabolic disorders. It is also being investigated for its effects on lipid metabolism and cardiovascular health.

    Industry: Orlistat is used in the development of weight loss supplements and pharmaceuticals. Its production and formulation are areas of active research and development.

Mécanisme D'action

(S,S,R,R)-Orlistat exerts its effects by inhibiting the activity of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, Orlistat prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, which are necessary for absorption. This results in the excretion of undigested fats in the feces, reducing caloric intake and promoting weight loss.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Tetrahydrolipstatin: A precursor to Orlistat with similar lipase inhibitory activity.

    Cetilistat: Another lipase inhibitor used for the treatment of obesity, with a different chemical structure but similar mechanism of action.

    Lipstatin: A natural product from which Orlistat is derived, also a potent lipase inhibitor.

Uniqueness

(S,S,R,R)-Orlistat is unique due to its specific stereochemistry, which is crucial for its biological activity. The stereoselective synthesis and precise control of its configuration make it a valuable compound for studying the effects of stereochemistry on drug activity and metabolism. Its effectiveness as a lipase inhibitor and its use in the treatment of obesity further highlight its importance in both research and clinical settings.

Activité Biologique

(S,S,R,R)-Orlistat, a potent lipase inhibitor, is primarily used in the management of obesity. Its biological activity centers on inhibiting gastric and pancreatic lipases, which are crucial for the digestion of dietary fats. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, and potential applications beyond weight management.

Orlistat functions by forming a covalent bond with the active serine residue of gastric and pancreatic lipases. This interaction prevents the hydrolysis of triglycerides into free fatty acids and monoglycerols, leading to reduced absorption of dietary fats. The undigested triglycerides are then excreted unchanged through feces, contributing to a caloric deficit.

  • Chemical Structure : Orlistat is a derivative of lipstatin, produced by Streptomyces toxytricini. The compound's unique structure allows it to specifically target lipases without affecting other pancreatic enzymes like amylase or trypsin .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in promoting weight loss and improving metabolic parameters in obese patients.

Table 1: Summary of Clinical Trials on Orlistat

Study ReferenceSample SizeDurationWeight Loss (kg)Cholesterol ReductionAdverse Effects
7432 years10.3Significant decrease in LDL and total cholesterolGastrointestinal issues (e.g., oily stools)
10024 weeks5.87LDL reduction by 5.87 mg/dLMild and transient gastrointestinal symptoms
Case StudyVariesVariableNot specifiedReported mild gastrointestinal discomfort

In a randomized controlled trial involving 743 patients, those treated with Orlistat lost an average of 10.3 kg over two years compared to 6.1 kg in the placebo group. Additionally, Orlistat-treated patients experienced significant reductions in total cholesterol and low-density lipoprotein (LDL) levels .

Safety Profile

While Orlistat is generally well-tolerated, it is associated with gastrointestinal side effects due to its mechanism of action. Common adverse effects include:

  • Oily stools
  • Flatulence
  • Abdominal pain
  • Fecal urgency

Most side effects are mild and transient, reflecting the localized action of Orlistat within the gastrointestinal tract .

Potential Repositioning as an Antimicrobial Agent

Recent research has explored the potential for this compound to inhibit Staphylococcus aureus lipase (SAL), suggesting its utility beyond weight management. The compound was found to covalently bind to the catalytic serine residue in SAL, effectively inhibiting its activity at micromolar concentrations . This discovery opens avenues for further research into Orlistat as a therapeutic agent against bacterial infections.

Table 2: Inhibition Studies on SAL by Orlistat

Study ReferenceInhibition Concentration (µM)Binding Mechanism
PotentCovalent binding to Ser116 residue

Propriétés

Numéro CAS

111466-62-7

Formule moléculaire

C29H53NO5

Poids moléculaire

495.7 g/mol

Nom IUPAC

[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m0/s1

Clé InChI

AHLBNYSZXLDEJQ-YYGZZXRFSA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

SMILES isomérique

CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

SMILES canonique

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Synonymes

[2R-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.